molecular formula C26H14Br2O2 B15250139 1,4-Bis(4-bromophenyl)anthracene-9,10-dione CAS No. 921598-96-1

1,4-Bis(4-bromophenyl)anthracene-9,10-dione

Cat. No.: B15250139
CAS No.: 921598-96-1
M. Wt: 518.2 g/mol
InChI Key: TZOXPVHKYWWJKA-UHFFFAOYSA-N
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Description

1,4-Bis(4-bromophenyl)anthracene-9,10-dione is an organic compound belonging to the anthracene-based derivatives. It is characterized by the presence of bromine atoms attached to the phenyl groups at the 1 and 4 positions of the anthracene-9,10-dione core. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

The synthesis of 1,4-Bis(4-bromophenyl)anthracene-9,10-dione typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the reaction of anthracene derivatives with bromophenyl compounds in the presence of palladium catalysts and base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1,4-Bis(4-bromophenyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,4-Bis(4-bromophenyl)anthracene-9,10-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 1,4-Bis(4-bromophenyl)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets and pathways. The compound’s photophysical properties allow it to interact with light, making it useful in applications such as fluorescence imaging and photodynamic therapy. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,4-Bis(4-bromophenyl)anthracene-9,10-dione can be compared with other anthracene-based derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their properties and applications. The uniqueness of this compound lies in its bromine-substituted phenyl groups, which impart distinct photophysical and electrochemical properties .

Properties

CAS No.

921598-96-1

Molecular Formula

C26H14Br2O2

Molecular Weight

518.2 g/mol

IUPAC Name

1,4-bis(4-bromophenyl)anthracene-9,10-dione

InChI

InChI=1S/C26H14Br2O2/c27-17-9-5-15(6-10-17)19-13-14-20(16-7-11-18(28)12-8-16)24-23(19)25(29)21-3-1-2-4-22(21)26(24)30/h1-14H

InChI Key

TZOXPVHKYWWJKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

Origin of Product

United States

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